molecular formula C15H26N4O B7032567 N-(1-methoxyhexan-2-yl)-6-pyrrolidin-1-ylpyrimidin-4-amine

N-(1-methoxyhexan-2-yl)-6-pyrrolidin-1-ylpyrimidin-4-amine

Cat. No.: B7032567
M. Wt: 278.39 g/mol
InChI Key: LORWGPKILZVQJN-UHFFFAOYSA-N
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Description

N-(1-methoxyhexan-2-yl)-6-pyrrolidin-1-ylpyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(1-methoxyhexan-2-yl)-6-pyrrolidin-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O/c1-3-4-7-13(11-20-2)18-14-10-15(17-12-16-14)19-8-5-6-9-19/h10,12-13H,3-9,11H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORWGPKILZVQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(COC)NC1=CC(=NC=N1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxyhexan-2-yl)-6-pyrrolidin-1-ylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Substitution with Pyrrolidine: The pyrimidine core is then subjected to nucleophilic substitution with pyrrolidine, often using a base such as sodium hydride (NaH) to facilitate the reaction.

    Attachment of the Methoxyhexyl Chain: The final step involves the alkylation of the pyrimidine ring with 1-methoxyhexane, using a strong base like potassium tert-butoxide (KOtBu) to generate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxyhexan-2-yl)-6-pyrrolidin-1-ylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methoxyhexyl chain can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The pyrimidine ring can be reduced to dihydropyrimidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Dihydropyrimidine derivatives

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

N-(1-methoxyhexan-2-yl)-6-pyrrolidin-1-ylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-methoxyhexan-2-yl)-6-pyrrolidin-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methoxyhexan-2-yl)-6-piperidin-1-ylpyrimidin-4-amine
  • N-(1-methoxyhexan-2-yl)-6-morpholin-1-ylpyrimidin-4-amine
  • N-(1-methoxyhexan-2-yl)-6-azepan-1-ylpyrimidin-4-amine

Uniqueness

N-(1-methoxyhexan-2-yl)-6-pyrrolidin-1-ylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidine group, in particular, influences its binding affinity and selectivity towards molecular targets, differentiating it from similar compounds with different substituents.

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